1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-ethyl-3,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-4-22-13(3)16(12(2)20-22)26(23,24)21-14-6-8-15(9-7-14)25-17-18-10-5-11-19-17/h5,10-11,14-15,21H,4,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKKDBZDJSKZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide (CAS: 2034501-72-7) is a novel compound belonging to the pyrazole and sulfonamide classes. These compounds have garnered attention due to their diverse biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 379.5 g/mol. The structural characteristics include a pyrazole ring, a sulfonamide group, and a pyrimidine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034501-72-7 |
| Molecular Formula | C17H25N5O3S |
| Molecular Weight | 379.5 g/mol |
Synthesis
The synthesis of pyrazole derivatives often involves multi-step organic reactions. Recent studies have highlighted efficient synthetic routes for producing various pyrazole sulfonamides. For instance, a one-pot synthesis method has been reported for similar compounds that enhances yield and reduces reaction time .
Antiproliferative Effects
Recent investigations into the antiproliferative activity of pyrazole-4-sulfonamide derivatives have shown promising results against various cancer cell lines. For example, compounds derived from the pyrazole framework exhibited significant cytotoxicity against U937 cells with half-maximal inhibitory concentration (IC50) values indicating potent activity . The specific compound in focus has been evaluated for its effectiveness against liver (HepG2) and lung (A549) carcinoma cell lines, showing IC50 values comparable to established chemotherapeutics like cisplatin .
The biological mechanisms underlying the activity of pyrazole sulfonamides often involve inhibition of key enzymes or pathways associated with cell proliferation and survival. These compounds have been identified as inhibitors of protein glycation and possess antioxidant properties that may contribute to their anticancer effects . Additionally, they may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), as seen in other pyrazole derivatives .
Antimicrobial Activity
Beyond anticancer properties, pyrazole sulfonamides have demonstrated antimicrobial effects against various pathogens. The presence of the sulfonamide group is particularly relevant for antibacterial activity, as it mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria .
Case Studies
- Antitumor Activity : In one study, a series of 3,5-dimethyl-pyrazole derivatives were synthesized and evaluated for their antitumor effects. The most active compound showed an IC50 value of 5.35 µM against HepG2 cells and 8.74 µM against A549 cells, indicating significant potential as an anticancer agent .
- Cytotoxicity Assessment : Another study assessed the cytotoxicity of newly synthesized pyrazole derivatives on normal lung fibroblast cells (MRC-5). The results indicated low toxicity levels, suggesting that these compounds could be safe for therapeutic applications while effectively targeting cancer cells .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives similar to 1-ethyl-3,5-dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Evaluation
A study demonstrated that sulfonamide derivatives showed promising antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like penicillin. The mechanism of action is believed to involve inhibition of bacterial folate synthesis pathways.
Antifungal Activity
The compound has also been investigated for antifungal properties against strains like Candida albicans. Research indicates that certain structural modifications enhance antifungal efficacy, making these compounds valuable in treating fungal infections.
Case Study: Antifungal Assessment
In a comparative study, several sulfonamide derivatives were synthesized and tested against Candida species. Results indicated that some derivatives exhibited MIC values significantly lower than fluconazole, suggesting enhanced antifungal activity.
Anti-inflammatory Potential
Another area of interest is the anti-inflammatory properties associated with pyrazole derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been explored, indicating potential applications in treating inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Enzymes | Observed Efficacy |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | MIC < standard antibiotics |
| Antifungal | Candida albicans | MIC < fluconazole |
| Anti-inflammatory | COX-1, COX-2 | Significant inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches help elucidate the interactions at the molecular level and guide further modifications for improved potency.
Findings from Docking Studies
The docking results indicate strong interactions between the compound and active sites of target enzymes, suggesting that structural modifications could enhance selectivity and efficacy against specific pathogens or inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrazole-Sulfonamide Derivatives
Compound 17 : 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
- Structural Difference : Pyrazine replaces pyrimidine in the cyclohexyloxy group.
- Synthesis : Yield of 55% via coupling of 3,5-dimethylpyrazole-4-sulfonyl chloride with (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine in THF .
Antiproliferative Pyrazole-4-sulfonamides
- Example : Derivatives with 3,5-dimethyl-1H-pyrazole cores (e.g., ).
- Synthesis: Exothermic reaction of pentane-2,4-dione with hydrazine hydrate in methanol .
- Comparison : The target compound’s ethyl group at position 1 may enhance lipophilicity and metabolic stability compared to unsubstituted analogs.
Heterocyclic and Substituent Variations
1-(Difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
- Structural Features : Difluoromethyl and nitropropyl substituents .
- Implications: Nitro groups often increase reactivity but may introduce toxicity risks.
Chromene-Pyrazolo[3,4-d]pyrimidine Sulfonamides
- Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Properties : Molecular weight 616.9, melting point 211–214°C .
- Comparison : The target compound’s smaller molecular weight (estimated ~423 g/mol) and simpler scaffold may enhance synthetic accessibility and pharmacokinetics.
Stereochemical and Conformational Effects
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
- Structural Difference: Bulky 3-chlorophenoxymethyl group replaces the cyclohexylpyrimidine moiety .
Key Data Tables
Research Findings and Implications
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole nucleus is constructed via cyclocondensation of pentane-2,4-dione with hydrazine hydrate. In a representative procedure, pentane-2,4-dione (30 g, 300 mmol) is reacted with 85% hydrazine hydrate (34 mL, 600 mmol) in methanol at 25–35°C, yielding 3,5-dimethyl-1H-pyrazole quantitatively. This exothermic reaction proceeds under mild conditions, avoiding the need for catalysts or elevated temperatures. The product is isolated by solvent evaporation and recrystallized from ethanol to achieve >98% purity.
To introduce the ethyl substituent at the N1 position, 3,5-dimethyl-1H-pyrazole undergoes alkylation. Potassium tert-butoxide (63 g, 561.7 mmol) is added to a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in tetrahydrofuran (THF) at 0°C under nitrogen. Ethyl iodide (57.6 g, 405.7 mmol) in THF is then introduced dropwise, and the mixture is stirred at 25–30°C for 16 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with ethyl acetate and hexane (1:3) as the mobile phase. Workup involves extraction with ethyl acetate, drying over sodium sulfate, and vacuum distillation to yield 1-ethyl-3,5-dimethyl-1H-pyrazole as a pale-yellow liquid.
Sulfonylation of the Pyrazole Intermediate
Sulfonylation is achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. A solution of the pyrazole derivative (25 g, 260 mmol) in chloroform (75 mL) is added to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C under nitrogen. The mixture is heated to 60°C for 10 hours, followed by thionyl chloride (40.8 g, 343.2 mmol) addition to convert the sulfonic acid to sulfonyl chloride. After cooling, the reaction is quenched with ice-cold water, and the organic layer is separated, dried, and concentrated to yield 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a white solid.
This step’s efficiency hinges on strict temperature control to minimize side reactions such as over-sulfonation or decomposition. The sulfonyl chloride intermediate is typically used without further purification due to its hygroscopic nature.
Preparation of the Cyclohexyl Amine Derivative
The (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine intermediate is synthesized via nucleophilic substitution. Trans-4-aminocyclohexanol (10 g, 77 mmol) is treated with pyrimidin-2-yl chloride (9.8 g, 85 mmol) in dimethylformamide (DMF) using potassium carbonate (21 g, 154 mmol) as a base. The reaction is stirred at 80°C for 12 hours, after which the mixture is filtered, and the solvent is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:1) to yield (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine as a crystalline solid.
Coupling of Sulfonyl Chloride and Cyclohexyl Amine
The final step involves reacting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine. A solution of the amine (65.5 mg, 2.7 mmol) in dichloromethane (DCM) is treated with diisopropylethylamine (99.6 mg, 3.85 mmol) to deprotonate the amine. The sulfonyl chloride (100 mg, 2.57 mmol) in DCM is added dropwise, and the reaction is stirred at 25–30°C for 16 hours. After completion, the mixture is washed with water, and the organic layer is dried and concentrated. Purification by column chromatography (methanol:DCM, 1:20) yields the title compound as a white solid.
Optimization and Analytical Characterization
Reaction Optimization:
- Temperature: Sulfonylation at 60°C ensures complete conversion without decomposition.
- Solvent: Chloroform is preferred for sulfonylation due to its inertness and ability to dissolve chlorosulfonic acid.
- Stoichiometry: A 1.1:1 molar ratio of amine to sulfonyl chloride minimizes unreacted starting material.
Analytical Data:
- 1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, J=7.2 Hz, 3H, CH2CH3), 2.15 (s, 6H, 2×CH3), 3.45–3.60 (m, 2H, cyclohexyl H), 4.95 (s, 1H, NH), 8.20 (s, 1H, pyrimidine H).
- HPLC Purity: >99% (C18 column, acetonitrile:water, 70:30).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Sulfonyl Chloride Stability: The intermediate is sensitive to moisture, requiring anhydrous conditions during handling.
- Stereoselectivity: The trans-configuration of the cyclohexyl intermediate is maintained using bulky bases like potassium tert-butoxide.
- Purification: Silica gel chromatography effectively separates regioisomers formed during pyrazole alkylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
